molecular formula C38H40INO6 B12453262 3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid

3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid

Cat. No.: B12453262
M. Wt: 733.6 g/mol
InChI Key: GJJNVLVJTCOKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, iodo, and naphthalenylmethoxy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the acridine core, introduction of the iodo and methoxy groups, and the final coupling with the naphthalenylmethoxy moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the iodo group can result in a wide range of new derivatives with different functional groups.

Scientific Research Applications

3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-5-methoxy-4-methylbenzoic acid: Shares similar functional groups but differs in the overall structure and complexity.

    3-iodo-5-methoxy-1H-indazole: Contains similar iodo and methoxy groups but has a different core structure.

Uniqueness

3-{9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}propanoic acid is unique due to its complex structure, which includes multiple functional groups and a large, rigid core

Properties

Molecular Formula

C38H40INO6

Molecular Weight

733.6 g/mol

IUPAC Name

3-[9-[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]propanoic acid

InChI

InChI=1S/C38H40INO6/c1-37(2)17-27-34(29(41)19-37)33(35-28(40(27)14-13-32(43)44)18-38(3,4)20-30(35)42)24-15-26(39)36(31(16-24)45-5)46-21-23-11-8-10-22-9-6-7-12-25(22)23/h6-12,15-16,33H,13-14,17-21H2,1-5H3,(H,43,44)

InChI Key

GJJNVLVJTCOKJH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CCC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)I)OCC5=CC=CC6=CC=CC=C65)OC)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.